molecular formula C18H23F3N6 B6435276 4-tert-butyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549031-89-0

4-tert-butyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6435276
CAS No.: 2549031-89-0
M. Wt: 380.4 g/mol
InChI Key: RXVZHIACWPLPFK-UHFFFAOYSA-N
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Description

4-tert-butyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine (CAS: 2549036-64-6, molecular formula: C₁₈H₂₃F₃N₆) is a pyrimidine derivative featuring a tert-butyl group at position 4, a methyl group at position 2, and a piperazine moiety linked to a 4-(trifluoromethyl)pyrimidin-2-yl substituent.

Properties

IUPAC Name

4-tert-butyl-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N6/c1-12-23-14(17(2,3)4)11-15(24-12)26-7-9-27(10-8-26)16-22-6-5-13(25-16)18(19,20)21/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVZHIACWPLPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-tert-butyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H23F3N4C_{18}H_{23}F_3N_4, with a molecular weight of approximately 368.4 g/mol. The presence of the trifluoromethyl group and the piperazine ring suggests that this compound may interact with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a related study demonstrated that certain pyrimidine nucleoside analogs inhibited the proliferation of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . While specific data on This compound is limited, its structural similarity to active compounds suggests potential efficacy against bacterial pathogens.

Antitumor Activity

Pyrimidine derivatives have been explored for their anticancer properties. In particular, compounds containing piperazine moieties have shown promise in inhibiting cancer cell growth. For example, studies have reported that pyrimidine-based compounds can significantly inhibit cell migration and invasion in cancer cell lines . The specific mechanisms often involve modulation of key signaling pathways related to cell proliferation and apoptosis.

The biological activity of This compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in nucleic acid metabolism or signal transduction pathways.
  • Receptor Modulation : Given the presence of the piperazine ring, it may interact with neurotransmitter receptors or other membrane proteins, affecting cellular signaling cascades.
  • Antioxidant Activity : Some pyrimidine derivatives exhibit antioxidant properties, which can contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

StudyFocusFindings
Jindakun et al. (2018)Antimicrobial ActivityIdentified potent antimicrobial agents among pyrimidine derivatives with IC90 values indicating significant activity against Mycobacterium tuberculosis .
Colombeau et al. (2008)Antitumor PropertiesReported that chloroethyl pyrimidine nucleosides inhibited cell proliferation in carcinoma cell lines .
Chopra et al. (2015)Antiplasmodial ActivityEvaluated ferrocene-pyrimidine conjugates against Plasmodium falciparum, highlighting the potential for similar structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Structural Differences: Replaces the piperazine ring in the target compound with piperidine (a six-membered ring with one nitrogen). Functional Implications: Piperidine-containing analogs often exhibit lower solubility compared to piperazine derivatives due to reduced polarity. However, the amine group at position 2 may enhance interactions with acidic residues in biological targets .
  • 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ():

    • Structural Differences : Features a pyrazolopyrimidine core instead of a pyrimidine-piperazine system. The hydroxyl group on the fluorophenyl substituent introduces polarity, contrasting with the hydrophobic trifluoromethyl group in the target compound.
    • Functional Implications : The hydroxyl group may improve aqueous solubility but could also increase metabolic susceptibility (e.g., glucuronidation) compared to the stable trifluoromethyl group .

Substituent Variations on Piperazine/Pyrimidine

  • {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (): Structural Differences: Contains a sulfonyl group on the piperazine ring and a 4-chloro-2-(trifluoromethyl)phenyl substituent on the pyrimidine. However, it may also increase toxicity or reduce metabolic stability compared to the unmodified piperazine in the target compound .
  • 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methylsulfonyl)amino]pyrimidine-5-carboxaldehyde (): Structural Differences: Incorporates a carboxaldehyde group and sulfonamide substituent, absent in the target compound. Functional Implications: The carboxaldehyde introduces reactivity (e.g., Schiff base formation), which could be advantageous for covalent drug design but may limit stability under physiological conditions .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Piperidine Analog () Sulfonyl Derivative ()
Molecular Weight (g/mol) 380.41 ~250 (estimated) ~450 (estimated)
Polar Surface Area High (due to piperazine) Moderate (piperidine + amine) High (sulfonyl + pyrimidine)
LogP (Predicted) ~3.5 ~2.8 ~4.0
Metabolic Stability Moderate-High Low-Moderate Low (sulfonyl cleavage risk)

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